molecular formula C7H5F2NO B14888205 1-(3,6-Difluoropyridin-2-yl)ethanone

1-(3,6-Difluoropyridin-2-yl)ethanone

Cat. No.: B14888205
M. Wt: 157.12 g/mol
InChI Key: GHCVFBKHWYTSRI-UHFFFAOYSA-N
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Description

1-(3,6-Difluoropyridin-2-yl)ethanone is a fluorinated pyridine derivative with the molecular formula C7H5F2NO

Preparation Methods

The synthesis of 1-(3,6-Difluoropyridin-2-yl)ethanone typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-acetylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(3,6-Difluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,6-Difluoropyridin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,6-Difluoropyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

1-(3,6-Difluoropyridin-2-yl)ethanone can be compared with other fluorinated pyridine derivatives such as 1-(3,5-Difluoropyridin-2-yl)ethanone. While both compounds share similar structural features, the position of the fluorine atoms can significantly influence their chemical reactivity and biological activity. For example, 1-(3,5-Difluoropyridin-2-yl)ethanone may exhibit different substitution patterns and binding affinities compared to this compound .

Similar Compounds

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

1-(3,6-difluoropyridin-2-yl)ethanone

InChI

InChI=1S/C7H5F2NO/c1-4(11)7-5(8)2-3-6(9)10-7/h2-3H,1H3

InChI Key

GHCVFBKHWYTSRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)F)F

Origin of Product

United States

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